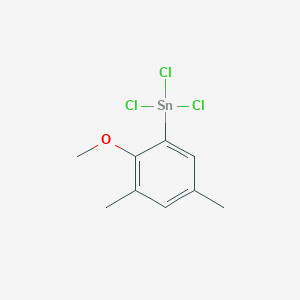
9H-Fluoren-9-yl selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluoren-9-yl selenocyanate is an organoselenium compound that features a fluorene backbone with a selenocyanate functional group attached at the 9-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-yl selenocyanate typically involves the reaction of 9H-fluoren-9-yl chloride with potassium selenocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of selenoxide derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as triethylamine, and are carried out in polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: Selenol compounds.
Substitution: Various substituted fluorene derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9H-Fluoren-9-yl selenocyanate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties and its ability to modulate biological pathways involving selenium.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 9H-Fluoren-9-yl selenocyanate involves the interaction of the selenocyanate group with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with thiol groups in proteins, potentially affecting enzyme activity and signaling pathways.
Comparación Con Compuestos Similares
- 9H-Fluoren-9-yl isocyanate
- 9H-Fluoren-9-yl methanol
- 9H-Fluoren-9-yl chloride
Comparison:
- 9H-Fluoren-9-yl isocyanate: Similar in structure but contains an isocyanate group instead of a selenocyanate group. It is used in different synthetic applications and has distinct reactivity.
- 9H-Fluoren-9-yl methanol: Contains a hydroxyl group at the 9-position, making it more hydrophilic and suitable for different types of chemical reactions.
- 9H-Fluoren-9-yl chloride: A precursor for the synthesis of various 9-substituted fluorene derivatives, including 9H-Fluoren-9-yl selenocyanate.
The unique presence of the selenocyanate group in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
114263-69-3 |
|---|---|
Fórmula molecular |
C14H9NSe |
Peso molecular |
270.20 g/mol |
Nombre IUPAC |
9H-fluoren-9-yl selenocyanate |
InChI |
InChI=1S/C14H9NSe/c15-9-16-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H |
Clave InChI |
HMKWPDGXDBSYPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


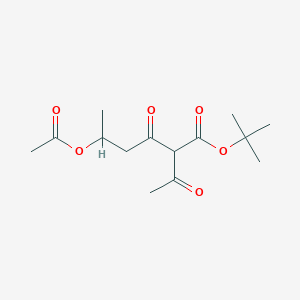
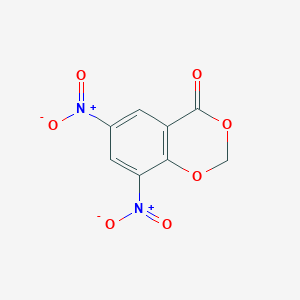

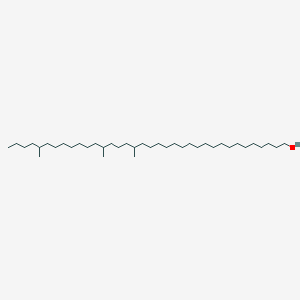

![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)

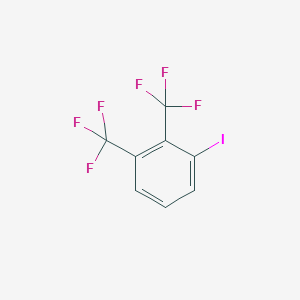

![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)



